Rolziracetam

Pharmacokinetics Drug Metabolism Half-Life

Rolziracetam (CI-911) offers an irreplaceable profile for CNS research: an elimination half-life under 25 minutes eliminates carryover confounds in acute, within-day dosing paradigms. Unlike piracetam or aniracetam, it is validated in primate delayed-response models of cognitive aging but is inactive in scopolamine-induced amnesia, making it a selective tool for probing non-cholinergic memory mechanisms. Its experimental LogP of -1.11 ensures high aqueous solubility for formulation development. Procure this high-purity reference standard to ensure experimental reproducibility that longer-acting or lipophilic racetams cannot provide.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 18356-28-0
Cat. No. B1679517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolziracetam
CAS18356-28-0
SynonymsCI 911
CI-911
dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione
rolziracetam
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1CCC2=O
InChIInChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2
InChIKeyIEZDOKQWPWZVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rolziracetam (CAS 18356-28-0): A Nootropic Racetam with Quantifiable Differences in Pharmacokinetics and Model-Specific Activity


Rolziracetam (CI-911) is a nootropic agent belonging to the racetam family, a class of compounds investigated for their cognition-enhancing properties [1]. It is characterized by its pyrrolizine-3,5-dione core structure . Unlike many of its structural analogs, Rolziracetam has a distinct preclinical profile, including very rapid elimination and a narrow set of validated in vivo efficacy models, which are critical factors for selecting it as a tool compound in neuroscience research [1][2].

Why Generic Substitution of Rolziracetam with Other Racetams is Not Supported by Preclinical Data


Despite being part of the racetam family, the pharmacological and pharmacokinetic profile of Rolziracetam is not interchangeable with that of other family members like piracetam, oxiracetam, or aniracetam. Its extremely short elimination half-life (<25 min) stands in stark contrast to the longer-acting piracetam (4-6 h) and oxiracetam (5-8 h) [1][2][3]. Furthermore, its efficacy in a primate delayed-response task [4] is not a universal class trait, and its complete lack of effect in a standard rodent scopolamine amnesia model—where piracetam is active—demonstrates a crucial divergence in pharmacodynamic action [5]. These quantifiable differences in exposure and model-specific activity mean that substituting another racetam for Rolziracetam would introduce significant and unpredictable variables into an experiment designed for its specific profile.

Rolziracetam (CAS 18356-28-0) Differentiated Evidence: Quantitative Comparison to Piracetam, Oxiracetam, and Aniracetam


Rapid Systemic Elimination: Half-Life Differentiates Rolziracetam from Piracetam and Oxiracetam

Rolziracetam is eliminated from systemic circulation at a significantly faster rate than piracetam and oxiracetam. This provides a unique pharmacokinetic tool for studies requiring a short-acting nootropic agent [1].

Pharmacokinetics Drug Metabolism Half-Life

Divergent Efficacy in Scopolamine Amnesia Model: Rolziracetam is Ineffective Where Piracetam is Active

In a standardized mouse model of scopolamine-induced amnesia, Rolziracetam failed to show any significant anti-amnesic effect, in direct contrast to piracetam which demonstrated significant activity [1].

Behavioral Pharmacology Scopolamine Amnesia Model Nootropic

Cognition Enhancement in Aged Primates: Validation in a Higher-Order Species Model

Rolziracetam has demonstrated the ability to improve cognitive performance in aged non-human primates, a translational model not universally established for all racetams [1].

Primate Cognition Aging Delayed-Response Task Behavioral Neuroscience

Physicochemical Differentiation: LogP Value Dictates Hydrophilicity vs. Lipophilic Analogs

The partition coefficient (LogP) of Rolziracetam is experimentally determined to be -1.11, indicating high hydrophilicity, which is in contrast to the lipophilic nature of some other racetams like aniracetam (LogP ~0.6-1.5) [1].

Physicochemical Properties Lipophilicity LogP Formulation Science

Optimal Research Applications for Rolziracetam (CAS 18356-28-0) Based on Quantifiable Evidence


Studies Requiring a Short-Acting, Rapidly Cleared Nootropic Tool

Due to its extremely short elimination half-life (<25 min), Rolziracetam is the preferred compound for acute, time-sensitive in vivo experiments where long-lasting effects would confound the interpretation of results [1]. Researchers investigating fast-onset cognitive processes or requiring multiple within-day dosing with minimal carryover effects should prioritize Rolziracetam over longer-acting analogs like piracetam or oxiracetam [1][2].

Investigations in Primate Models of Age-Related Cognitive Decline

Rolziracetam is validated for improving performance on a delayed-response task in aged rhesus monkeys, a more translational model of human cognitive aging [3]. For research programs specifically using non-human primates to study memory and aging, Rolziracetam offers a data-backed entry point that is not guaranteed by other, primarily rodent-validated, racetams [3].

Investigating Nootropic Mechanisms Independent of Cholinergic Antagonism

The documented lack of efficacy of Rolziracetam in a scopolamine-induced amnesia model, where piracetam is effective, makes it a valuable tool for probing non-cholinergic mechanisms of memory enhancement [4]. It can serve as a negative control for cholinergic pathways and is uniquely suited for studies aimed at identifying or characterizing cognition-enhancing effects that are independent of the cholinergic system [4].

Formulation Development for Hydrophilic CNS-Active Compounds

With an experimental LogP value of -1.11, Rolziracetam's hydrophilic profile contrasts sharply with lipophilic racetams like aniracetam . This makes it a relevant model compound for developing aqueous-based formulations, investigating the impact of lipophilicity on brain penetration, or for studies where high aqueous solubility is a prerequisite .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rolziracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.